molecular formula C15H14N2O3S B13355327 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 763096-28-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B13355327
CAS No.: 763096-28-2
M. Wt: 302.4 g/mol
InChI Key: BCHIIJFNHFLPNC-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methylthio)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methylthio)nicotinamide typically involves the following steps:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the methylthio group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents like methylthiol or dimethyl sulfide in the presence of a catalyst.

    Coupling with nicotinamide: The final step involves coupling the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl intermediate with nicotinamide using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group in the nicotinamide moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, platinum).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group could yield sulfoxides or sulfones, while reduction of the nitro group could yield amines.

Scientific Research Applications

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methylthio)nicotinamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, nicotinamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide derivative of nicotinic acid.

    2,3-Dihydrobenzo[b][1,4]dioxin: A structural analog without the nicotinamide moiety.

    Methylthio derivatives: Compounds with similar methylthio groups but different core structures.

Uniqueness

The uniqueness of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methylthio)nicotinamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

763096-28-2

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C15H14N2O3S/c1-21-15-11(3-2-6-16-15)14(18)17-10-4-5-12-13(9-10)20-8-7-19-12/h2-6,9H,7-8H2,1H3,(H,17,18)

InChI Key

BCHIIJFNHFLPNC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)OCCO3

solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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